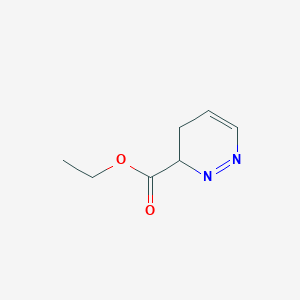
Ethyl 3,4-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) typically involves the esterification of 3,4-dihydropyridazine-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridazine derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with nitrogen-containing biomolecules.
Comparison with Similar Compounds
3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) can be compared with other similar compounds, such as:
Pyridazine-3-carboxylic acid: This compound has a similar structure but lacks the ethyl ester group.
Pyridazine-4-carboxylic acid: Another similar compound with the carboxylic acid group at a different position on the pyridazine ring.
Pyridazine-3,4-dicarboxylic acid: This compound contains two carboxylic acid groups on the pyridazine ring.
The uniqueness of 3-Pyridazinecarboxylicacid,3,4-dihydro-,ethylester(6CI) lies in its specific ester functional group, which imparts different chemical and biological properties compared to its analogs .
Biological Activity
Ethyl 3,4-dihydropyridazine-3-carboxylate (EDPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with EDPC, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
EDPC has the molecular formula C7H10N2O2 and features a pyridazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of the ethyl ester and carboxylate functional groups contributes to its chemical reactivity and biological profile.
Biological Activities
EDPC exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that EDPC possesses antimicrobial properties against various bacterial strains. Its effectiveness as an antimicrobial agent makes it a candidate for further research in treating infections caused by resistant bacteria.
- Anticancer Activity : Preliminary research indicates that EDPC may have anticancer properties. Its structural similarities to other nitrogen-containing heterocycles suggest potential efficacy against cancer cell lines. For instance, derivatives of pyridazine compounds have been reported to exhibit antiproliferative effects on cancer cell lines such as HeLa and MDA-MB-231, with IC50 values indicating significant inhibition of cell growth .
- Enzyme Inhibition : EDPC has been evaluated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For example, compounds with similar structures have been shown to inhibit kinases involved in cancer progression .
The mechanisms underlying the biological activity of EDPC are still under investigation but may involve:
- Interaction with Receptors : Similar compounds have been documented to interact with adenosine receptors, potentially modulating signaling pathways that affect cell proliferation and apoptosis .
- Induction of Apoptosis : Some studies suggest that EDPC may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels .
Research Findings
A summary of key findings from recent studies on EDPC is presented below:
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of various pyridazine derivatives, EDPC was found to inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective against resistant strains.
- Anticancer Potential : A comparative analysis of EDPC with known anticancer agents revealed that it could reduce cell viability in treated MDA-MB-231 cells by over 50% at concentrations below 10 µM, indicating its potential as a lead compound for further development.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
ethyl 3,4-dihydropyridazine-3-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h3,5-6H,2,4H2,1H3 |
InChI Key |
FJQWRLZTTDFMRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC=CN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















